molecular formula C7H8BrClN2O B1372025 5-Amino-2-bromobenzamide hydrochloride CAS No. 1211398-47-8

5-Amino-2-bromobenzamide hydrochloride

Cat. No.: B1372025
CAS No.: 1211398-47-8
M. Wt: 251.51 g/mol
InChI Key: OGGOFOAQWKVGOP-UHFFFAOYSA-N
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Description

5-Amino-2-bromobenzamide hydrochloride is an organic compound with the molecular formula C7H7BrN2O·HCl and a molecular weight of 251.51 g/mol . It is a derivative of benzamide, characterized by the presence of an amino group at the 5-position and a bromine atom at the 2-position on the benzene ring. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Scientific Research Applications

5-Amino-2-bromobenzamide hydrochloride is used in various scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-bromobenzamide hydrochloride typically involves the bromination of 5-amino-benzamide. One common method includes the use of bromine in an aqueous solution, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions generally require controlled temperatures and pH to ensure the selective bromination at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromobenzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 5-amino-2-substituted benzamides.

    Oxidation: Formation of 5-nitro-2-bromobenzamide.

    Reduction: Formation of 5-amino-2-bromobenzylamine.

    Coupling: Formation of biaryl derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-2-bromobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzamide: Similar structure but lacks the hydrochloride salt form.

    5-Amino-2-chlorobenzamide: Chlorine atom instead of bromine.

    5-Amino-2-iodobenzamide: Iodine atom instead of bromine.

Uniqueness

5-Amino-2-bromobenzamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. The bromine atom provides distinct reactivity compared to chlorine or iodine, making it valuable in specific synthetic applications .

Properties

IUPAC Name

5-amino-2-bromobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,9H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGOFOAQWKVGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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